
3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (hereafter referred to as 3-CN-5-3-NDS) is a chemical compound that has a range of scientific and industrial applications. It is a white crystalline solid with a melting point of 93-94°C and a boiling point of 260°C. It is soluble in water, alcohol, and other organic solvents. 3-CN-5-3-NDS is widely used in synthetic organic chemistry, as a reagent for the synthesis of various compounds, and as a catalyst in the production of various polymers. It has also been used in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-CN-5-3-NDS is not fully understood, but it is believed to involve the formation of a covalent bond between the 3-cyano group and the 3-N,N-dimethylsulfamoylphenyl group. This bond is then further stabilized by hydrogen bonding, leading to the formation of a stable product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CN-5-3-NDS are not well understood. However, studies have shown that it can be used as a reagent in the synthesis of various compounds, including peptides, nucleotides, and other organic molecules. In addition, it has been used in the synthesis of various polymers, such as polystyrene, polypropylene, and polyethylene.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-CN-5-3-NDS in lab experiments include its low cost, its ease of use, and its high reactivity. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 3-CN-5-3-NDS is highly toxic and should be handled with care. In addition, it is important to ensure that the reaction is carried out in anhydrous conditions, as the presence of water can lead to the formation of unwanted by-products.
Orientations Futures
There are a number of potential future directions for the use of 3-CN-5-3-NDS. These include its use in the synthesis of novel pharmaceuticals, dyes, and other industrial chemicals. In addition, it could be used as a catalyst in the production of various polymers. It could also be used in the synthesis of peptides, nucleotides, and other organic molecules. Finally, further research could be conducted to better understand the biochemical and physiological effects of 3-CN-5-3-NDS.
Méthodes De Synthèse
3-CN-5-3-NDS is synthesized via a reaction between 3-cyano-4-chlorophenol and 3-N,N-dimethylsulfamoylphenylmagnesium bromide. This reaction is typically carried out in anhydrous acetonitrile at a temperature of 0-5°C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by recrystallization.
Applications De Recherche Scientifique
3-CN-5-3-NDS has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including peptides, nucleotides, and other organic molecules. It has also been used in the synthesis of various polymers, such as polystyrene, polypropylene, and polyethylene. In addition, 3-CN-5-3-NDS has been used in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.
Propriétés
IUPAC Name |
3-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-5-3-4-12(9-15)13-6-11(10-16)7-14(18)8-13/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPJECKBEFWBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

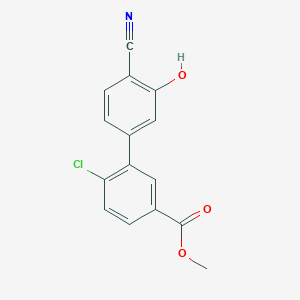
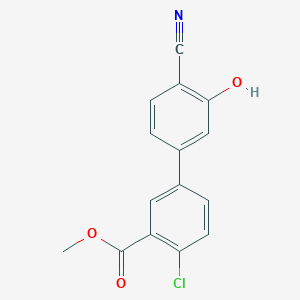
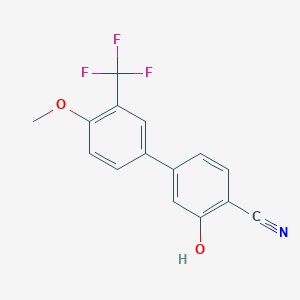

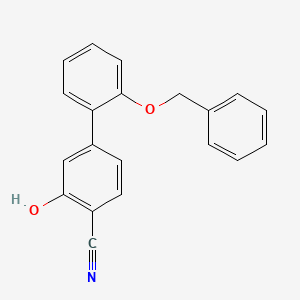
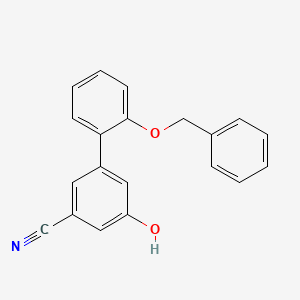




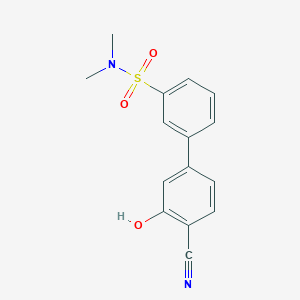
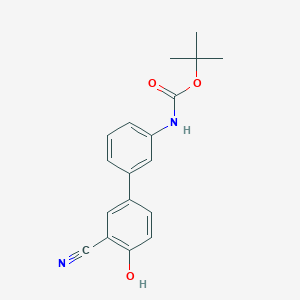
![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)
